molecular formula C9H13N B3056165 4-Ethyl-3-methylaniline CAS No. 69450-94-8

4-Ethyl-3-methylaniline

Cat. No.: B3056165
CAS No.: 69450-94-8
M. Wt: 135.21 g/mol
InChI Key: AXEKPEXFDSBEEA-UHFFFAOYSA-N
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Description

4-Ethyl-3-methylaniline is an aromatic amine with the molecular formula C9H13N. It is characterized by an ethyl group at the fourth position and a methyl group at the third position on the aniline ring. This compound is of interest due to its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-3-methylaniline can be synthesized through several methods. One common approach involves the nitration of 4-ethyl-3-methyltoluene followed by reduction of the nitro group to an amine. The nitration typically uses a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents like iron and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, often optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-3-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-3-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary, but it often involves binding to active sites or altering the function of proteins .

Comparison with Similar Compounds

    3-Ethyl-4-methylaniline: Similar structure but with different positions of the ethyl and methyl groups.

    4-Methyl-3-ethylaniline: Another isomer with the same molecular formula but different arrangement of substituents.

    Aniline: The parent compound without any alkyl substituents.

Uniqueness: 4-Ethyl-3-meth

Properties

IUPAC Name

4-ethyl-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEKPEXFDSBEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564501
Record name 4-Ethyl-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69450-94-8
Record name 4-Ethyl-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

α-Chloro-2-ethyl-5-nitrotoluene (40.0 g.) was dissolved in glacial acetic acid and shaken with 5% Pd/C in a hydrogen atmosphere (6.7 g.) in a Parr hydrogenator. When reduction was complete, the crude product was isolated, taken up in ether, washed with water, dilute base and water. After stirring the ether solution over solid K2CO3, the product was isolated as a liquid, 96% pure by glc.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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